Kinase Selectivity Profiling vs. 5-Substituted-N-Pyridazinylbenzamide LRRK2 Inhibitors
The target compound shares the N-pyridazinylbenzamide core with known LRRK2 inhibitors (e.g., compounds 18 and 23 from Ding et al.), which demonstrated >100-fold selectivity over 140 other kinases [1]. However, the exact selectivity profile of the 2-methyl variant has not been reported. This data is a class-level inference only; direct procurement should be based on the specific compound's verified selectivity if available from the vendor.
| Evidence Dimension | Kinase selectivity (number of kinases inhibited at relevant concentration) |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | Compound 18 (Ding et al.): inhibited only LRRK2 at 1 µM; Compound 23: similar selectivity |
| Quantified Difference | Unknown; structural similarity suggests potential for comparable selectivity, but unverified |
| Conditions | Kinase panel assay (140 kinases) at 1 µM |
Why This Matters
If the project requires LRRK2-specific probing without confounding off-target kinase activity, only experimentally verified selectivity data for this specific CAS number should be requested from suppliers before purchase.
- [1] Ding, J. et al. Discovery of 5-substituent-N-arylbenzamide derivatives as potent, selective and orally bioavailable LRRK2 inhibitors. Bioorg. Med. Chem. Lett. (2017). DOI: 10.1016/j.bmcl.2017.07.052 View Source
